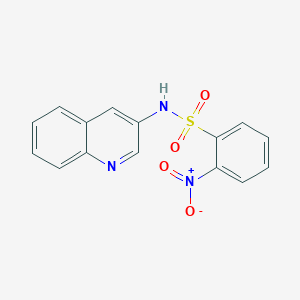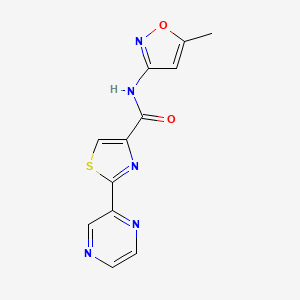
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, also known as MOPT, is a synthetic compound that has been used in a wide range of scientific research applications. The compound is an organosulfur compound and is derived from the combination of a thiazole, an oxazole, and a pyrazine ring structure. MOPT has been found to have a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.
科学研究应用
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has been used in a wide range of scientific research applications, including the study of cell signaling pathways, protein-protein interactions, and enzyme catalysis. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on biological systems. N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has also been used in drug discovery and development, as well as in the development of new therapeutic agents.
作用机制
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide acts as an inhibitor of certain enzyme systems, such as protein kinases and cyclooxygenase-2. It has been found to interact with specific amino acid residues in proteins, resulting in the inhibition of their activity. N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide also binds to certain small molecules, such as prostaglandins, which can result in the inhibition of their production.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide can inhibit the activity of certain enzymes, such as protein kinases and cyclooxygenase-2, which can result in the inhibition of cell growth and proliferation. It has also been found to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It has also been found to be effective at inhibiting the activity of certain enzymes, as well as having anti-inflammatory and anti-cancer effects. However, it is important to note that N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is not suitable for use in humans, as it may cause side effects.
未来方向
There are a number of potential future directions for research involving N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide. These include further investigation into its mechanism of action and its effects on cell signaling pathways and protein-protein interactions. Additionally, further research into its potential therapeutic applications, such as in the treatment of cancer and other diseases, is also warranted. Finally, further studies into the safety and efficacy of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide in humans are also needed.
合成方法
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is synthesized by a process known as condensation reaction. This involves the reaction of an amine with a carboxylic acid, resulting in the formation of an amide. In the case of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, the amine used is 5-methyl-1,2-oxazol-3-yl and the carboxylic acid is pyrazin-2-yl-1,3-thiazole-4-carboxylic acid. The reaction is catalyzed by a base such as sodium hydroxide and the product is purified by recrystallization.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-7-4-10(17-19-7)16-11(18)9-6-20-12(15-9)8-5-13-2-3-14-8/h2-6H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFISWKTVQNRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)
![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)
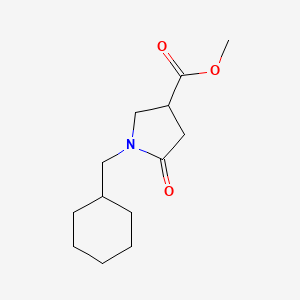
![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)
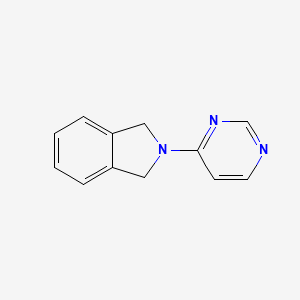
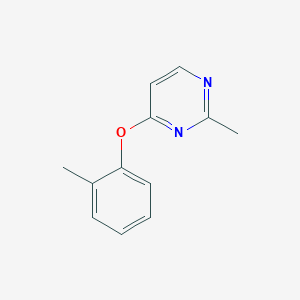
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)
![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)
![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)
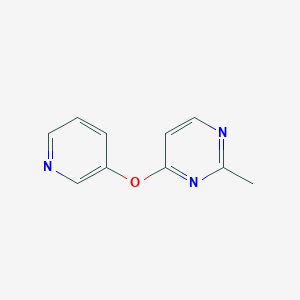
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
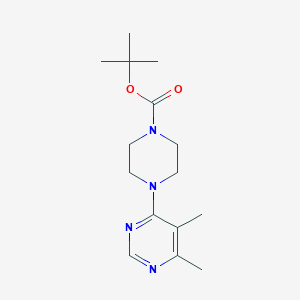
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)
